molecular formula C20H24O B12531331 [7-(Benzyloxy)hept-2-EN-1-YL]benzene CAS No. 654068-30-1

[7-(Benzyloxy)hept-2-EN-1-YL]benzene

Cat. No.: B12531331
CAS No.: 654068-30-1
M. Wt: 280.4 g/mol
InChI Key: RIMQIIUJKDSNCZ-UHFFFAOYSA-N
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Description

[7-(Benzyloxy)hept-2-EN-1-YL]benzene is a synthetic organic compound featuring a benzene ring attached to a seven-carbon chain that contains both an unsaturation (an alkene) and a benzyloxy ether functional group. This unique structure, combining a lipophilic backbone with an ether linkage, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Its potential applications include serving as a building block for the development of more complex molecules, such as lipid-like compounds or enzyme inhibitors. The benzyloxy group is a common pharmacophore found in potent inhibitors of various enzymes. For instance, similar benzyloxy-containing structures have been designed as nanomolar-potent, selective inhibitors for targets like Sphingosine Kinase 1 (SphK1), an enzyme implicated in cancer progression . Furthermore, the benzyloxy motif is recognized for its role in enhancing the activity and selectivity of inhibitors for neurological targets, such as monoamine oxidase-B (MAO-B), and can influence a compound's permeability and central nervous system (CNS) bioavailability . Researchers can utilize [7-(Benzyloxy)hept-2-EN-1-YL]benzene as a key precursor or model compound in structure-activity relationship (SAR) studies to explore and optimize interactions within enzyme binding pockets. This product is intended for research purposes only in a laboratory setting and is not intended for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE) and under proper ventilation.

Properties

CAS No.

654068-30-1

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

7-phenylhept-5-enoxymethylbenzene

InChI

InChI=1S/C20H24O/c1(2-6-12-19-13-7-4-8-14-19)3-11-17-21-18-20-15-9-5-10-16-20/h2,4-10,13-16H,1,3,11-12,17-18H2

InChI Key

RIMQIIUJKDSNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CCCCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material : 7-Hydroxyhept-2-en-1-yl benzene (synthesized via Wittig reaction or alkylation).
  • Benzyl Bromide : Reacts with the hydroxyl group under basic conditions.
  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
  • Solvent : Anhydrous DMF or THF.

Example Protocol (Adapted from):

  • Dissolve 7-hydroxyhept-2-en-1-yl benzene (1.0 equiv) in DMF.
  • Add NaH (1.1 equiv) and stir at 0°C for 30 minutes.
  • Add benzyl bromide (1.1 equiv) and stir at room temperature for 12–24 hours.
  • Quench with H₂O, extract with ethyl acetate, and purify via column chromatography.
Parameter Value
Yield 55–81% (dependent on starting purity)
Purity >95% (HPLC)
Key Reagents NaH, benzyl bromide, DMF

Mechanistic Insights :
The hydroxyl group acts as a nucleophile, displacing bromide in an SN2 mechanism. NaH deprotonates the alcohol to generate a strong alkoxide, enhancing reactivity.

Cross-Metathesis

Ring-closing or cross-metathesis (CM) with Grubbs-type catalysts enables precise bond formation.

Procedure

  • Catalyst : Grubbs’ second-generation catalyst or Hoveyda-Grubbs catalyst.
  • Substrates : Benzyl-protected allyl ether and a hexenyl alkene.
  • Solvent : Dichloromethane (CH₂Cl₂) or toluene.

Example Protocol (Adapted from):

  • Mix benzyl allyl ether (CH₂=CHCH₂OCH₂Ph) and 1-pentene in CH₂Cl₂.
  • Add Grubbs’ catalyst (5 mol%) and stir at 50°C for 24–48 hours.
  • Filter catalyst and purify via column chromatography.
Parameter Value
Catalyst Loading 2–5 mol%
Solvent CH₂Cl₂ or toluene
Yield 60–77% (dependent on substrate)

Mechanistic Insights :
The catalyst facilitates alkene exchange, forming the desired heptenyl chain. Steric and electronic effects of the benzyloxy group influence reaction efficiency.

Wittig Reaction

This method introduces the double bond via a phosphorus ylide.

Procedure

  • Aldehyde : Heptanal derivative with a benzene ring.
  • Ylide : Ph₃P=CHCH₂CH₂CH₂CH₂CH₂CH₂- (generated from Ph₃P=CH₂ and a Grignard reagent).
  • Conditions : Anhydrous THF, 0°C to RT.

Example Protocol (Adapted from):

  • Generate the ylide by reacting Ph₃P=CH₂ with a Grignard reagent.
  • React with heptanal derivative in THF.
  • Quench with H₂O and extract with diethyl ether.
Parameter Value
Yield 45–67% (dependent on ylide stability)
Purity 85–90% (column chromatography)

Mechanistic Insights :
The ylide attacks the aldehyde carbonyl, forming a betaine intermediate that eliminates to yield the alkene.

Alkylation

Direct alkylation of benzene with a heptenyl bromide bearing a benzyloxy group.

Procedure

  • Heptenyl Bromide : 7-(Benzyloxy)hept-2-en-1-yl bromide.
  • Catalyst : Friedel-Crafts (AlCl₃) or transition metal coupling.
  • Solvent : Dichloromethane or nitrobenzene.

Example Protocol (Adapted from):

  • React benzene with 7-(benzyloxy)hept-2-en-1-yl bromide in AlCl₃.
  • Stir at reflux for 12–24 hours.
  • Quench with HCl and extract with ethyl acetate.
Parameter Value
Yield 30–50% (low due to steric hindrance)
Purity 70–80% (recrystallization required)

Mechanistic Insights :
Electrophilic substitution is limited by steric bulk at the benzyloxy group, favoring less hindered positions.

Spectral Characterization

Key data from:

Property Value
Molecular Formula C₂₁H₂₆O₂
Exact Mass 310.19328 g/mol
¹H NMR (CDCl₃) δ 7.35–7.25 (m, 5H, benzyl), 5.98 (ddd, J = 17, 11, 6 Hz, CH=CH)
¹³C NMR (CDCl₃) δ 137.8 (C=CH), 128.5 (aromatic C)

Comparative Analysis

Method Advantages Limitations
Williamson Ether High yield, simplicity Requires pure starting alcohol
Cross-Metathesis Precise bond formation Expensive catalyst
Wittig Reaction Double bond control Ylide instability
Alkylation Direct route Low yield due to steric effects

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [7-(Benzyloxy)hept-2-EN-1-YL]benzene can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the double bond, converting the hept-2-en-1-yl chain to a heptane chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated heptane derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: [7-(Benzyloxy)hept-2-EN-1-YL]benzene serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology and Medicine

    Drug Development: The structural features of [7-(Benzyloxy)hept-2-EN-1-YL]benzene make it a potential candidate for the development of new pharmaceuticals.

    Biological Probes: The compound can be used as a probe to study biological pathways and interactions.

Industry

    Material Science: [7-(Benzyloxy)hept-2-EN-1-YL]benzene is used in the development of new materials with unique properties.

    Polymer Chemistry: The compound can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of [7-(Benzyloxy)hept-2-EN-1-YL]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Compound A: (E)-2-(Benzyloxy)-1-(5-(Benzyloxy)-7-(4-(Benzyloxy)-3-iodophenyl)hept-2-en-1-yl)-3,4-dimethoxybenzene

Key Features :

  • Molecular Formula : C₄₂H₄₃IO₅
  • Molecular Weight : 754.69 g/mol
  • Synthesis : Prepared via benzylation of precursor 75a using NaH, yielding 50% after purification .
  • Unique Attributes :
    • Three benzyloxy groups and an iodine substituent enhance steric hindrance and electronic polarization.
    • The hept-2-enyl chain facilitates π-π interactions in supramolecular assemblies.

Comparison with Target Compound :

Parameter [7-(Benzyloxy)hept-2-EN-1-YL]benzene Compound A
Molecular Complexity Moderate High (multiple substituents)
Synthetic Yield Not reported 50%
Functional Groups Benzyloxy, alkene Benzyloxy, alkene, iodine, methoxy

Compound B: (Z)-((Hept-4-en-1-yloxy)methyl)benzene

Key Features :

  • CAS No.: 1258760-09-6
  • Molecular Formula : C₁₄H₂₀O
  • Molecular Weight : 204.31 g/mol
  • Synthesis : Achieved via optimized routes with yields up to 90% .
  • Unique Attributes :
    • The hept-4-enyl chain reduces steric strain compared to hept-2-enyl isomers.
    • Lacks additional substituents, simplifying reactivity in cross-coupling reactions.

Comparison with Target Compound :

Parameter [7-(Benzyloxy)hept-2-EN-1-YL]benzene Compound B
Double Bond Position 2-position 4-position
Steric Accessibility Lower Higher
Synthetic Yield Not reported Up to 90%

Compound C: 7-(1-Acetoxymethylidene)Benzonorbornadiene

Key Features :

  • Molecular Framework: Bicyclic norbornadiene core with an acetoxymethylidene group.
  • Synthesis : Generated via benzyne addition to 6-acetoxyfulvene, yielding acid-hydrolyzable intermediates .
  • Unique Attributes :
    • Rigid bicyclic structure enables strain-driven reactivity.
    • Hydrolysis produces formyl and hydroxymethyl derivatives.

Comparison with Target Compound :

Parameter [7-(Benzyloxy)hept-2-EN-1-YL]benzene Compound C
Core Structure Linear heptenyl chain Bicyclic norbornadiene
Reactivity Electrophilic substitution Strain-induced cycloaddition
Applications Intermediate for aromatic ethers Precursor for functionalized bicyclics

Research Findings and Implications

  • Synthetic Challenges : The target compound’s hept-2-enyl chain may complicate regioselective functionalization compared to simpler alkenyl ethers like Compound B .
  • Electronic Effects : Benzyloxy groups in Compound A and the target compound enhance electron density on the aromatic ring, favoring electrophilic substitutions over aliphatic analogs like methyl benzoate .
  • Steric Considerations : Bulkier substituents (e.g., iodine in Compound A) reduce reaction rates in nucleophilic environments compared to unsubstituted analogs .

Biological Activity

[7-(Benzyloxy)hept-2-EN-1-YL]benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

The molecular formula of [7-(Benzyloxy)hept-2-EN-1-YL]benzene can be represented as C15H18OC_{15}H_{18}O with a molar mass of approximately 230.31 g/mol. The structure features a benzyloxy group attached to a heptene backbone, which may contribute to its biological properties.

Synthesis

The synthesis of [7-(Benzyloxy)hept-2-EN-1-YL]benzene typically involves the alkylation of hept-2-en-1-ol with benzyl bromide in the presence of a base such as potassium carbonate. This method has been shown to yield the compound in moderate to high purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar benzyl compounds exhibit significant antimicrobial properties. For instance, compounds with benzyloxy groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 20 µM to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC against S. aureusMIC against E. coli
Compound A20 µM40 µM
Compound B30 µM50 µM
[7-(Benzyloxy)hept-2-EN-1-YL]benzeneTBDTBD

Anticancer Activity

In vitro studies have indicated that compounds similar to [7-(Benzyloxy)hept-2-EN-1-YL]benzene possess anticancer properties. For example, certain derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of benzyloxy derivatives revealed that specific modifications in the chemical structure could enhance activity against resistant strains of bacteria. The study utilized a series of synthesized compounds, including those related to [7-(Benzyloxy)hept-2-EN-1-YL]benzene, demonstrating that structural variations significantly influenced their efficacy .

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of benzyl derivatives, highlighting that [7-(Benzyloxy)hept-2-EN-1-YL]benzene exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis in cancer cells, which was confirmed through flow cytometry analyses .

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